(2E)-2-cyano-3-[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methoxyphenyl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-3-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(3-METHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a pyrrole ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(3-METHOXYPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions:
Formation of the Propenamide Group: The final step involves the formation of the propenamide group through a condensation reaction between an appropriate aldehyde and a nitrile compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(3-METHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
(E)-2-CYANO-3-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(3-METHOXYPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(3-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with similar aromatic structures.
Uniqueness
(E)-2-CYANO-3-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(3-METHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C25H25N3O2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H25N3O2/c1-16-8-6-9-17(2)24(16)28-18(3)12-20(19(28)4)13-21(15-26)25(29)27-22-10-7-11-23(14-22)30-5/h6-14H,1-5H3,(H,27,29)/b21-13+ |
InChI Key |
GIWIXCPYUHOWIF-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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